
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amine group might participate in reactions with acids or with carbonyl compounds. The nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Structural Analysis and Molecular Interactions
One study explored the structural characteristics and hydrogen bonding patterns within a compound related to the title molecule. Orozco, Insuasty, Cobo, and Glidewell (2009) investigated a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine. This study revealed intricate hydrogen bonding networks, demonstrating the compound's potential for forming stable molecular structures which could have implications in material science and molecular design (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Pharmaceutical Research
Sadek, Schreeb, Schwed, Weizel, and Stark (2014) focused on the design and synthesis of 2-aminopyrimidine derivatives for potential therapeutic use. Their work highlighted the importance of structural modifications to enhance receptor affinity, demonstrating the chemical's potential in developing new therapeutic agents (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).
Catalysis and Chemical Synthesis
Körte, Warner, Vishnevskiy, Neumann, Stammler, and Mitzel (2015) examined the use of piperidine derivatives in catalysis. Their research into intramolecular frustrated Lewis pairs involving piperidine provides insights into how such compounds can facilitate or inhibit reactions, which is crucial for developing new catalytic processes (Körte et al., 2015).
Material Science and Engineering
Research by Draguta, Fonari, Masunov, Zazueta, Sullivan, Antipin, and Timofeeva (2013) explored the co-crystallization of aminopyridines and nitrophenol, including compounds similar to the title molecule. Their findings on the formation of organic salts and their structural properties contribute to the development of materials with specific optical and electronic characteristics (Draguta et al., 2013).
Corrosion Inhibition
Kaya, Guo, Kaya, Tüzün, Obot, Touir, and Islam (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their work, which combines quantum chemical calculations and molecular dynamics simulations, offers valuable insights into the design of more effective corrosion inhibitors for protecting metals (Kaya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMZEPUPCSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
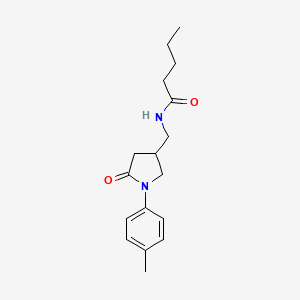
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
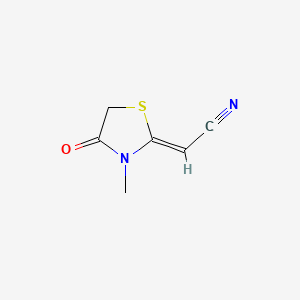
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
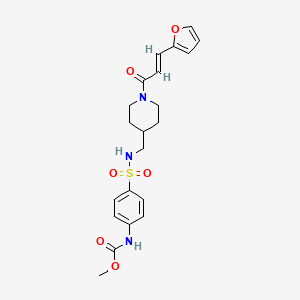
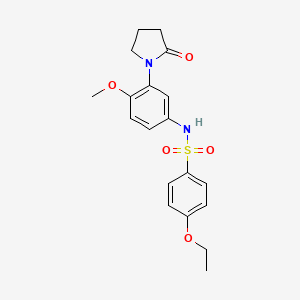
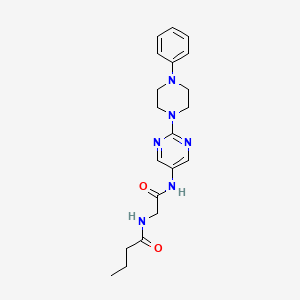
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
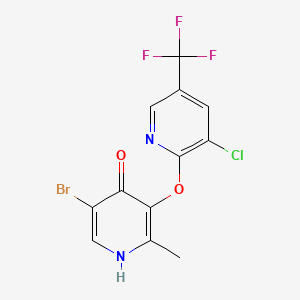
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)